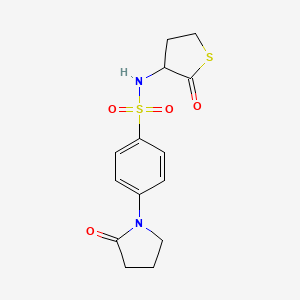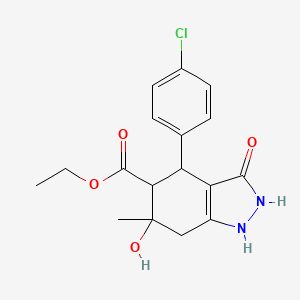![molecular formula C21H22BrN3O2S B4334227 3-{[(3-BROMO-4-METHOXYPHENYL)METHYL]SULFANYL}-5-(2-ETHOXYPHENYL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOLE](/img/structure/B4334227.png)
3-{[(3-BROMO-4-METHOXYPHENYL)METHYL]SULFANYL}-5-(2-ETHOXYPHENYL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOLE
Vue d'ensemble
Description
3-{[(3-BROMO-4-METHOXYPHENYL)METHYL]SULFANYL}-5-(2-ETHOXYPHENYL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOLE is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by its complex structure, which includes an allyl group, a bromo-methoxybenzyl thioether, and an ethoxyphenyl group
Méthodes De Préparation
The synthesis of 3-{[(3-BROMO-4-METHOXYPHENYL)METHYL]SULFANYL}-5-(2-ETHOXYPHENYL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOLE can be achieved through a multi-step process involving several key reactions:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl halides in the presence of a base.
Thioether Formation: The thioether linkage is formed by reacting the triazole intermediate with 3-bromo-4-methoxybenzyl chloride in the presence of a thiol.
Ethoxyphenyl Substitution:
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
3-{[(3-BROMO-4-METHOXYPHENYL)METHYL]SULFANYL}-5-(2-ETHOXYPHENYL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the bromo group to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-{[(3-BROMO-4-METHOXYPHENYL)METHYL]SULFANYL}-5-(2-ETHOXYPHENYL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOLE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Biological Studies: It can be used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Material Science: Its chemical properties may be exploited in the development of new materials with specific functionalities, such as sensors or catalysts.
Mécanisme D'action
The mechanism of action of 3-{[(3-BROMO-4-METHOXYPHENYL)METHYL]SULFANYL}-5-(2-ETHOXYPHENYL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in critical biochemical pathways, affecting cellular processes.
Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways and altering cellular responses.
Disrupting Cellular Membranes: It may interact with cellular membranes, affecting membrane integrity and function.
The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied.
Comparaison Avec Des Composés Similaires
3-{[(3-BROMO-4-METHOXYPHENYL)METHYL]SULFANYL}-5-(2-ETHOXYPHENYL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOLE can be compared with other similar compounds, such as:
4-allyl-3-[(3-bromo-4-methoxybenzyl)thio]-5-phenyl-4H-1,2,4-triazole: This compound lacks the ethoxy group, which may affect its chemical reactivity and biological activity.
4-allyl-3-[(3-bromo-4-methoxybenzyl)thio]-5-(2-methoxyphenyl)-4H-1,2,4-triazole: The presence of a methoxy group instead of an ethoxy group may influence its solubility and interaction with molecular targets.
4-allyl-3-[(3-bromo-4-methoxybenzyl)thio]-5-(2-chlorophenyl)-4H-1,2,4-triazole:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-(2-ethoxyphenyl)-4-prop-2-enyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O2S/c1-4-12-25-20(16-8-6-7-9-18(16)27-5-2)23-24-21(25)28-14-15-10-11-19(26-3)17(22)13-15/h4,6-11,13H,1,5,12,14H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXJCCYPXKEKAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NN=C(N2CC=C)SCC3=CC(=C(C=C3)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1-adamantyloxy)propyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4334149.png)
![N-[1-(2,5-dichlorophenyl)propyl]-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide](/img/structure/B4334155.png)
![6-chloro-N-[1-(2,5-dichlorophenyl)propyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B4334163.png)
![1-acetyl-N-[1-(2,5-dichlorophenyl)propyl]-2,3-dihydro-1H-indole-5-sulfonamide](/img/structure/B4334164.png)

![1-[5-(FURAN-2-YL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-4-YL]ETHAN-1-ONE](/img/structure/B4334178.png)
methanone](/img/structure/B4334184.png)
![2-({2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}amino)-1,3-benzothiazole-6-carboxylic acid](/img/structure/B4334186.png)
![1-Cyclopropyl-1-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]ethanol](/img/structure/B4334192.png)
![N-(4-chlorobenzyl)-N-[4,5-dimethoxy-2-(1H-1,2,3,4-tetraazol-5-yl)phenyl]amine](/img/structure/B4334207.png)
![4,5-DIMETHOXY-N-[(PYRIDIN-3-YL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE](/img/structure/B4334220.png)
![3-(2-ETHOXYPHENYL)-4-PHENYL-1-[(PIPERIDIN-1-YL)METHYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE](/img/structure/B4334235.png)
![N-(4-methoxyphenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B4334249.png)

